1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Description
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Properties
IUPAC Name |
1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c22-16-6-7-17(23)21(16)15-12-20(13-15)18(24)19(8-10-25-11-9-19)14-4-2-1-3-5-14/h1-5,15H,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUFMFQHBNNKFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring. This allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Biochemical Pathways
Compounds with a similar pyrrolidine-2,5-dione scaffold have been shown to inhibit carbonic anhydrase isoenzymes, which play a crucial role in maintaining pH and fluid balance in the body.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Result of Action
Similar compounds with a pyrrolidine-2,5-dione scaffold have been evaluated for their inhibitory activity on carbonic anhydrase isoenzymes, suggesting that this compound may also have inhibitory effects on these enzymes.
Biological Activity
1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure
The compound features a unique structure that combines a pyrrolidine ring with an azetidine moiety and a phenyloxane carbonyl group. This structural arrangement is believed to contribute to its biological properties.
The biological activity of 1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione may involve several mechanisms:
- Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit specific enzymes related to cancer proliferation and neurodegenerative diseases. For instance, it has been shown to act as an inhibitor of ubiquitin-specific protease 7 (USP7), which plays a critical role in various cellular processes, including the regulation of tumor suppressor proteins .
- Anti-inflammatory Effects : Preliminary data indicate that this compound may possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by chronic inflammation .
Biological Activity Data
The following table summarizes key findings from research studies on the biological activity of the compound:
Case Study 1: Cancer Treatment
In a study examining the effects of 1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione on various cancer cell lines, researchers found that the compound significantly inhibited cell growth and induced apoptosis in breast cancer cells. The mechanism was linked to the downregulation of USP7, leading to increased levels of p53 and reduced cell survival signaling pathways.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The results indicated that treatment with the compound led to decreased levels of amyloid-beta plaques and improved cognitive function in treated mice compared to controls. This suggests potential applications in neurodegenerative disorders.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione exhibit promising anticancer properties. For instance, derivatives of pyrrolidine-2,5-dione have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study demonstrated that a related pyrrolidine derivative inhibited the proliferation of cancer cells in vitro and showed significant tumor regression in xenograft models . The mechanism involved the modulation of key signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Research on similar azetidine derivatives has shown potential in protecting neuronal cells from oxidative stress and apoptosis.
Case Study:
In experimental models of neurodegenerative diseases, compounds with structural similarities to 1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione have been reported to enhance neuronal survival and improve cognitive functions . These findings point towards its potential use in treating conditions like Alzheimer's disease.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is also noteworthy. Compounds containing pyrrolidine rings have been explored for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Case Study:
Research has shown that certain derivatives can significantly lower levels of inflammatory markers in animal models of arthritis . This suggests a therapeutic avenue for treating chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
